Product packaging for 2-Methylquinoxalin-5-amine(Cat. No.:CAS No. 19031-42-6)

2-Methylquinoxalin-5-amine

Cat. No.: B099027
CAS No.: 19031-42-6
M. Wt: 159.19 g/mol
InChI Key: CJIIYERJYXPGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylquinoxalin-5-amine (CAS 19031-42-6) is an amine-substituted quinoxaline derivative that serves as a versatile scaffold in medicinal chemistry and biological research. Quinoxaline cores are recognized for their wide spectrum of biological activities and good pharmacokinetic properties, making them attractive for drug discovery . This compound is of particular interest in the development of antimicrobial agents. Research on structurally similar quinoxaline derivatives has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action for quinoxaline derivatives is multifaceted and can involve interaction with microbial protein receptors, as suggested by molecular docking studies . The methyl and amine functional groups on the quinoxaline ring provide distinct sites for chemical modification, allowing researchers to synthesize novel Schiff bases and other complex derivatives to optimize biological activity and explore structure-activity relationships (SAR) . Beyond antimicrobial applications, the quinoxaline pharmacophore is also investigated for its potential in other therapeutic areas, such as anticancer and anti-inflammatory activities, due to its structural similarity to natural biological chromophores . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B099027 2-Methylquinoxalin-5-amine CAS No. 19031-42-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylquinoxalin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-5-11-9-7(10)3-2-4-8(9)12-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIIYERJYXPGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Versatile Quinoxaline Scaffold: a Pillar in Pharmaceutical and Material Sciences

The quinoxaline (B1680401) core, which consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is recognized as a "privileged structure" in medicinal chemistry. sapub.org This designation stems from its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. sapub.orgnih.gov Quinoxaline derivatives have been extensively investigated and have shown promise as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic agents. sapub.orgnih.govnih.govscholarsresearchlibrary.commdpi.com Notably, some naturally occurring antibiotics, such as echinomycin (B1671085) and levomycin, incorporate the quinoxaline moiety, underscoring its therapeutic potential. scholarsresearchlibrary.com The mechanism of action for these derivatives is varied, with some acting as enzyme inhibitors or inducing apoptosis in cancer cells. ontosight.aiontosight.ai

Beyond the pharmaceutical realm, the unique electronic properties of the quinoxaline scaffold have made it a valuable component in the development of advanced materials. scholarsresearchlibrary.com Its inherent fluorescence and charge transport capabilities have led to its incorporation into organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and organic semiconductors. scholarsresearchlibrary.com Researchers are also exploring their use as chemical switches and in the creation of corrosion inhibitors.

Methylated Quinoxalines: Enhancing Potential in Synthesis and Medicine

The introduction of a methyl group to the quinoxaline (B1680401) framework, creating methylated quinoxaline derivatives, is a key strategy in synthetic and medicinal chemistry. This seemingly simple modification can significantly influence the molecule's physical, chemical, and biological properties. mdpi.com The synthesis of these derivatives often involves the condensation of an aromatic diamine with an α-dicarbonyl compound. sapub.org For instance, 2-methylquinoxaline (B147225) can be prepared from the reaction of o-phenylenediamine (B120857) with 2-oxopropionaldehyde. sapub.org A common and versatile intermediate in the synthesis of more complex methylated quinoxalines is 2-chloro-3-methylquinoxaline (B189447), which can be readily prepared and subsequently modified. nih.govscholarsresearchlibrary.commdpi.commdpi.com

The strategic placement of a methyl group can lead to what is known in medicinal chemistry as the "magic-methyl effect," where methylation enhances the binding affinity and potency of a drug candidate. This has spurred interest in exploring various methylated quinoxaline derivatives for their therapeutic potential. mdpi.com Fused heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, which can be synthesized from methylated precursors, have also emerged as a significant class of compounds with a range of biological activities, including anticancer and antiproliferative effects. mdpi.comrsc.orgacs.orgrsc.orgbeilstein-journals.orgnih.gov

Exploring the Research Landscape of 2 Methylquinoxalin 5 Amine and Its Relatives

Catalytic Synthesis Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of 2-methylquinoxalines has benefited greatly from innovations in catalysis, including the use of noble metal complexes, main group metal chlorides, and heterogeneous catalysts.

Iridium Complex Catalysis: Development of Efficient Systems Utilizing Sustainable Feedstocks

A highly efficient and environmentally conscious method for synthesizing 2-methylquinoxaline (B147225) derivatives involves the use of iridium complex catalysis. mdpi.com This approach utilizes sustainable and readily available feedstocks, such as glycerol (B35011), which is a major byproduct of biodiesel production, and 1,2-phenylenediamines. mdpi.comresearchgate.net This catalytic system is noted for its excellent atom economy and green credentials. mdpi.com The reaction of glycerol, a C3 source, with 1,2-phenylenediamine is an attractive route for producing 2-methylquinoxalines. researchgate.net Researchers have been motivated by previous work on iridium-catalyzed synthesis using 1,2-propanediol, leading to the development of systems that work effectively with glycerol. mdpi.comresearchgate.net

The efficiency of the iridium-catalyzed synthesis of 2-methylquinoxalines is highly dependent on the nature of the catalyst, particularly the ligands attached to the iridium center. N-Heterocyclic carbene (NHC) ligands have been a major focus of optimization studies. mdpi.comresearchgate.net

A model reaction between 1,2-phenylenediamine and glycerol was used to screen various iridium catalysts. mdpi.comresearchgate.net The results demonstrated that an iridium-NHC complex featuring two chloro ligands and N-isopropyl groups on the NHC ligand (Complex E in the table below) provided the highest yield of 77%. mdpi.comresearchgate.net In contrast, replacing the N-isopropyl groups with smaller ethyl or methyl groups led to a significant decrease in product yield. mdpi.com The choice of base and solvent also plays a critical role, with potassium carbonate and 2,2,2-trifluoroethanol (B45653) being identified as the optimal combination for this system. mdpi.comresearchgate.net

Table 1: Optimization of Iridium Catalyst for 2-Methylquinoxaline Synthesis mdpi.com

EntryCatalystDescriptionYield (%)
1[Ir(Cp*)I2]2Standard Iridium Catalyst42
2Complex CIridium-NHC complex with two iodine ligands69
3Complex DDicationic iridium-NHC complex with ammine ligands68
4Complex EIridium-NHC complex with two chloro ligands77
5Complex FIridium-NHC complex with N-ethyl groups21
6Complex GIridium-NHC complex with N-methyl groups10

Data derived from a study on the synthesis of 2-methylquinoxaline from glycerol and 1,2-phenylenediamine. The reaction was carried out with 1.0 mmol of each reactant, 1.0 mol % Ir catalyst, and 0.50 mmol K₂CO₃ in 2,2,2-trifluoroethanol at reflux for 20 hours.

The proposed mechanism for the iridium-catalyzed synthesis of 2-methylquinoxaline from glycerol and 1,2-phenylenediamine involves several key steps. researchgate.net The process is initiated by the iridium catalyst (E) dehydrogenating glycerol to form an equilibrium mixture of glyceraldehyde and dihydroxyacetone. researchgate.net Dihydroxyacetone then undergoes condensation with one of the amino groups of 1,2-phenylenediamine (1a) to create an intermediate (III). This is followed by a dehydration step to yield a Schiff base intermediate (IV). The final step is an intramolecular cyclization and dehydration between the remaining amino group and the carbonyl group to produce the 2-methylquinoxaline product (2a). researchgate.net The use of 2,2,2-trifluoroethanol as a solvent is thought to be effective because its moderately acidic proton can accelerate the crucial dehydration reactions. researchgate.net

Main Group Metal Chloride Catalysis (e.g., Tin and Indium Chlorides)

Main group metal chlorides, particularly those of tin and indium, have emerged as effective catalysts for the synthesis of quinoxaline (B1680401) derivatives. rsc.org These catalysts offer advantages such as lower toxicity and stability in air and water. tandfonline.com

Indium(III) Chloride (InCl₃): InCl₃ is a water-tolerant Lewis acid that can efficiently catalyze the condensation of 1,2-diamines with 1,2-dicarbonyl compounds to form quinoxalines in excellent yields, often at room temperature in aqueous media. tandfonline.comnih.gov This method is considered environmentally benign as it eliminates the need for transition metals and organic solvents. tandfonline.com The catalytic amount of InCl₃ is typically optimized, with 10 mol% often being sufficient for the reaction to proceed smoothly. tandfonline.com The simple procedure involves stirring the 1,2-diamine, a 1,2-diketone, and the indium chloride catalyst in water, with the product often separating via simple filtration. tandfonline.com This catalyst has been used in various one-pot syntheses to generate diverse heterocyclic frameworks. acs.org

Tin(II) Chloride (SnCl₂): Stannous chloride (SnCl₂·2H₂O) is another inexpensive and readily available main group metal salt used in quinoxaline synthesis. researchgate.net It can function as both a catalyst and a reducing agent. researchgate.net This dual role is particularly useful when starting from nitro-substituted precursors, such as the reaction of 2-nitroaniline (B44862) with 1,2-diketones, where SnCl₂ promotes the reduction of the nitro group to an amine, which then undergoes condensation and cyclization. researchgate.net Tin chlorides have also been employed in the intramolecular cyclization of mono-propargylated aromatic ortho-diamines to yield quinoxalines under aerobic conditions. rsc.orgscispace.com

Heterogeneous Catalysis: Application of Zeolites and Metal-Impregnated Zeolites (e.g., HY, PbHY, CrHY)

Heterogeneous catalysts, such as zeolites, offer significant advantages including ease of separation, reusability, and often, enhanced selectivity. lew.roresearchgate.net Various forms of zeolites have been successfully applied to the synthesis of quinoxalines.

The cyclization reaction of 1,2-phenylenediamine with 1,2-propanediol to produce 2-methylquinoxaline has been studied over several modified HY zeolites. researchgate.net The catalytic activity was found to be highly dependent on the modifying metal ion. researchgate.net Medium acidic catalysts, such as lead- and chromium-modified HY zeolites, demonstrated high activity. researchgate.net Conversely, high catalyst acidity and high reaction temperatures were found to decrease the yield and selectivity of the desired product. researchgate.net

Another study demonstrated that various ion-exchanged forms of Erionite zeolite are effective catalysts for synthesizing 2-methylquinoxaline, with H⁺-Erionite showing a maximum yield of 88.0% at room temperature. researchgate.net The catalytic activity was observed to decrease as the size of the exchanged ion increased (Cs⁺ < K⁺ < Li⁺ < H⁺). researchgate.net Nickel-impregnated Zeolite-Y has also been developed as a highly efficient nanoporous catalyst for the one-pot condensation reaction of aryl-1,2-diamines with 1,2-diketones. ijcce.ac.ir

Table 2: Catalytic Activity of Modified HY Zeolites in 2-Methylquinoxaline Synthesis researchgate.net

Catalyst1,2-Phenylenediamine Conversion (%)2-Methylquinoxaline Yield (%)
HY90.366.5
LaHY92.168.2
PbHY99.282.1
CuHY88.662.3
CrHY95.475.8

Data from the cyclization reaction of 1,2-phenylenediamine and 1,2-propanediol at 350 °C. researchgate.net

Condensation and Cyclization Strategies for Quinoxaline Ring Formation

The most fundamental and widely used method for constructing the quinoxaline ring system is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound. nih.govsapub.org This reaction forms the pyrazine (B50134) ring fused to the benzene (B151609) ring of the diamine.

The general strategy involves the reaction of ortho-phenylenediamines with various dicarbonyl compounds like glyoxal, α-ketoaldehydes, or 1,2-diketones. sapub.org The reaction typically proceeds via the initial formation of an imine between one amino group of the diamine and one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group, leading to a dihydroxy-dihydroquinoxaline intermediate which then dehydrates to form the aromatic quinoxaline ring. arkat-usa.org

Numerous catalysts and reaction conditions have been developed to facilitate this condensation-cyclization process, including the use of acids, various metal catalysts, and green solvents like water or ethanol. tandfonline.comresearchgate.netrsc.org For instance, the synthesis of 2-methylquinoxaline can be achieved by the condensation of o-phenylenediamine (B120857) with 2-oxopropionaldehyde (methylglyoxal). sapub.org Similarly, other aminated methylquinoxalines can be synthesized by selecting appropriately substituted 1,2-phenylenediamines and dicarbonyl precursors. The versatility of this approach allows for the creation of a wide array of substituted quinoxaline derivatives. nih.govsapub.org

Reactions of o-Phenylenediamines with C3 Sources (e.g., glycerol, 1,2-propanediol)

A prominent method for synthesizing the quinoxaline core involves the reaction of o-phenylenediamines with C3 sources like glycerol and 1,2-propanediol. This approach offers a direct route to 2-methylquinoxalines.

The reaction of 1,2-diaminobenzene with 1,2-propanediol, catalyzed by an iridium pincer complex, has been shown to produce 2-methylquinoxaline with high efficiency. elsevierpure.commdpi.com Similarly, glycerol can serve as a green and renewable C3 feedstock for the synthesis of quinoxaline derivatives. researchgate.net The use of glycerol as a solvent has been explored for the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, highlighting its potential in environmentally friendly synthetic protocols. researchgate.net

One study demonstrated the synthesis of 2-methylquinoxaline derivatives from various diamines and glycerol using an iridium complex bearing an N-heterocyclic carbene ligand. mdpi.com This catalytic system proved effective for a range of substituted o-phenylenediamines. mdpi.com Another approach utilized gold nanoparticles supported on nanosized ceria or hydrotalcite as catalysts for the reaction of o-phenylenediamine with 1,2-propanediol under base-free conditions, yielding quinoxaline derivatives. rsc.org

The reaction of 1,2-propanediol with 1,2-diaminobenzene in the presence of a manganese pincer complex and potassium hydride also afforded 2-methylquinoxaline in high yield. elsevierpure.com This dehydrogenative coupling approach represents an efficient method for the formation of the quinoxaline ring system. elsevierpure.com

ReactantsCatalystSolventProductYield
o-Phenylenediamine, GlycerolIridium-NHC complex-2-Methylquinoxaline77%
1,2-Diaminobenzene, 1,2-PropanediolManganese pincer complex, KH-2-Methylquinoxaline90%
o-Phenylenediamine, 1,2-PropanediolAu/CeO2 or Au/HT-2-MethylquinoxalineNot specified

Cyclocondensation with Dicarbonyl Derivatives (e.g., ethyl pyruvate (B1213749), pyruvaldehyde)

The cyclocondensation of o-phenylenediamines with α-dicarbonyl compounds is a classical and widely used method for the synthesis of quinoxalines. sapub.orgnih.govsemanticscholar.org For the preparation of 2-methylquinoxalines, ethyl pyruvate and pyruvaldehyde are common dicarbonyl sources.

The reaction of o-phenylenediamine with pyruvaldehyde is a well-established route to 2-methylquinoxaline. biointerfaceresearch.comresearchgate.netcherkasgu.press This condensation is often carried out in various solvents and can be catalyzed by different reagents to improve yields and reaction times. sapub.org Similarly, ethyl pyruvate can be condensed with o-phenylenediamines to yield 3-methylquinoxalin-2-ol, which can be further modified. sdiarticle4.com

Several catalytic systems have been developed to facilitate this cyclocondensation. For instance, cerium chloride in glycerine has been used for the synthesis of quinoxalines from o-phenylenediamines and vicinal diketones. chim.it Other catalysts, such as ammonium (B1175870) bifluoride and various heterogeneous catalysts, have also been employed to promote the reaction under mild conditions. nih.gov The use of water as a solvent has also been explored, offering a green alternative to traditional organic solvents. nih.govchim.it

o-Phenylenediamine DerivativeDicarbonyl CompoundCatalyst/ConditionsProduct
o-PhenylenediaminePyruvaldehydeVarious2-Methylquinoxaline
o-PhenylenediamineEthyl pyruvateToluene, reflux3-Methylquinoxalin-2-ol
o-PhenylenediamineBenzilCAN, water2,3-Diphenylquinoxaline

Derivatization and Functionalization Techniques for Amine Introduction and Modification

The introduction and modification of amine groups on the methylquinoxaline scaffold are crucial for tuning the biological and chemical properties of these compounds. Various techniques have been developed for this purpose.

Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones

A novel and environmentally friendly method for introducing amine functionalities is through photoinduced dehydrogenative amination. Recent research has demonstrated the amination of quinoxalin-2(1H)-ones with aliphatic amines using visible light. researchgate.netacs.orgnih.govacs.org This method can proceed without the need for a metal catalyst, strong oxidant, or external photocatalyst, using air as the sole oxidant. acs.orgacs.org

In this reaction, quinoxalin-2(1H)-one itself can act as a photosensitizer, facilitating the C-H/N-H cross-coupling. acs.orgacs.org This process offers a sustainable and operationally simple route to 3-aminoquinoxalin-2(1H)-ones with good functional group tolerance. researchgate.netacs.orgacs.org

Quinoxalin-2(1H)-one DerivativeAmineConditionsProductYield
Quinoxalin-2(1H)-onesAliphatic aminesVisible light, air3-Aminoquinoxalin-2(1H)-onesModerate to high

Introduction of Amine Moieties via Substitution Reactions (e.g., from chloro-methylquinoxalines)

A common strategy for introducing amine groups onto the quinoxaline ring is through nucleophilic substitution of a leaving group, such as a halogen. mdpi.com For example, 2-chloro-3-methylquinoxaline (B189447) can react with various amines to yield the corresponding 2-amino-3-methylquinoxaline derivatives. mdpi.comnih.gov

This substitution reaction is often carried out in the presence of a base, such as potassium carbonate, and can be facilitated by a catalyst like potassium iodide. mdpi.com The reaction of 2,3-dichloroquinoxaline (B139996) with primary and secondary amines has also been utilized to synthesize 2-alkanamino-3-chloroquinoxalines, which can be further modified. acs.org The substitution of chlorine atoms in quinoxaline 1,4-dioxides with diamines has also been reported, although sometimes in low yields. mdpi.comresearchgate.net

Chloro-methylquinoxalineAmineConditionsProduct
2-Chloro-3-methylquinoxalineAromatic aminesK2CO3, KI2-Arylamino-3-methylquinoxalines
2,3-DichloroquinoxalinePrimary/secondary aminesEthanol, 70°C2-Alkanamino-3-chloroquinoxalines

Synthesis of Schiff Bases and other Amine-Containing Conjugates

The amine group of this compound and its analogs provides a handle for further derivatization, most notably through the formation of Schiff bases. ekb.eg Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. ekb.eg

Quinoxaline-containing Schiff bases have been synthesized by reacting aminated quinoxalines with various aldehydes. semanticscholar.orgsci-hub.se These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol. ekb.eg The resulting imine linkage can be a key structural feature in biologically active molecules. researchgate.net

Beyond Schiff bases, the amine group can be used to form other conjugates. For example, aminated quinoxalines can be acylated to form amides or participate in coupling reactions to create more complex structures. nih.govresearchgate.net

Antimicrobial Activity Research

Quinoxaline derivatives have been a subject of interest for their potential to combat microbial infections. sapub.org Research has shown that these compounds can be effective against both bacteria and fungi, making them a versatile scaffold for developing new antimicrobial agents. nih.govresearchgate.net

Derivatives of 2-methylquinoxaline have been systematically evaluated for their in-vitro antibacterial activity against a panel of pathogenic bacteria. nih.gov Standard testing often includes Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.govscholarsresearchlibrary.com

In one study, a series of Schiff bases derived from 2-[4-(substituted benziminomethyl) phenoxy]-3-methylquinoxalines and 4-(2-methylquinoxalin-3-yloxy)-N-substituted benzylidine benzamines were synthesized and assessed. nih.gov Several of these compounds demonstrated high activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, compounds designated as 5c , 5d , 7a , and 7c were particularly effective against E. coli. nih.gov The antibacterial activity is typically determined using methods like the disc diffusion assay, where the zone of inhibition (ZOI) around a disc impregnated with the test compound is measured. nih.govscholarsresearchlibrary.com

Another study focused on quinoxaline sulfonamide derivatives also reported moderate antibacterial activity against S. aureus and E. coli. mdpi.com The effectiveness of these derivatives underscores the potential of the quinoxaline scaffold in developing new antibacterial agents. researchgate.net

Table 1: Antibacterial Activity of Selected 2-Methylquinoxaline Derivatives
Compound SeriesBacterial StrainActivity Level / MeasurementReference
Schiff Bases (5a, 5c, 5d, 5e)S. aureus (Gram-positive)Highly Active (ZOI > 14 mm) nih.gov
Schiff Bases (7a, 7c)B. subtilis (Gram-positive)Highly Active (ZOI > 14 mm) nih.gov
Schiff Bases (5c, 5d, 7a, 7c, 7e)E. coli (Gram-negative)Specifically Highly Active nih.gov
Schiff Bases (4, 5a, 5c, 5d)P. aeruginosa (Gram-negative)Highly Active (ZOI > 14 mm) nih.gov
Quinoxaline Sulfonamides (67)S. aureus, E. coliPotent Activity (ZOI 14-16 mm) mdpi.com

The antifungal potential of 2-methylquinoxaline derivatives has also been explored, with studies testing their efficacy against common fungal pathogens like Aspergillus niger and Candida albicans. researchgate.net The results from these investigations have been varied, with some derivatives showing moderate to good activity.

For example, in an evaluation of Schiff base derivatives, compounds 4 , 6 , and 7a displayed moderate activity against both A. niger and C. albicans. researchgate.net Another compound, 7e , was moderately active against A. niger but showed no activity against C. albicans. researchgate.net Quinoxaline sulfonamide derivatives have also been assessed, with compound 67 showing potent activity against A. niger and P. notatum, with zones of inhibition measured at 17 mm for both. mdpi.com These findings suggest that with further structural optimization, 2-methylquinoxaline derivatives could serve as a basis for new antifungal treatments. researchgate.netmdpi.com

Table 2: Antifungal Activity of Selected 2-Methylquinoxaline Derivatives
CompoundFungal StrainActivity Level (Zone of Inhibition)Reference
Compound 4A. niger & C. albicansModerately Active (10-13 mm) researchgate.net
Compound 6A. niger & C. albicansModerately Active (10-13 mm) researchgate.net
Compound 7aA. niger & C. albicansModerately Active (10-13 mm) researchgate.net
Compound 7eA. nigerModerately Active (10-13 mm) researchgate.net
Compound 7eC. albicansInactive (< 6 mm) researchgate.net
Quinoxaline Sulfonamide (67)A. niger & P. notatumPotent Activity (17 mm) mdpi.com

Anticancer and Antitumor Research

The development of novel anticancer agents is a primary focus of medicinal chemistry, and quinoxaline derivatives have emerged as a promising class of compounds. mdpi.comnih.gov Research has demonstrated their ability to inhibit cancer cell growth, target specific enzymes involved in tumor progression, and induce programmed cell death. nih.govtandfonline.com

A crucial step in anticancer drug discovery is evaluating a compound's ability to kill or inhibit the proliferation of cancer cells. Derivatives of 3-methylquinoxaline have been extensively tested against various human cancer cell lines, including the hepatocellular carcinoma line (HepG2) and the breast cancer line (MCF-7). nih.govtandfonline.com Many of these studies have shown that the synthesized compounds are often more effective against HepG2 cells than MCF-7 cells. nih.govsemanticscholar.orgresearchgate.net

In one such study, a derivative designated as 27a exhibited potent antiproliferative activity with IC₅₀ values of 4.5 µM against HepG2 and 7.7 µM against MCF-7. nih.govsemanticscholar.org Another investigation identified compound 11e as superior, with IC₅₀ values of 2.1 µM and 2.7 µM against HepG2 and MCF-7, respectively. tandfonline.com Similarly, compound VIIIc showed significant activity against HCT116 (colon carcinoma) and MCF-7 cell lines with IC₅₀ values of 2.5 µM and 9.0 µM. mdpi.comnih.gov These results, often benchmarked against standard anticancer drugs like Sorafenib, highlight the potential of these derivatives as cytotoxic agents. nih.govtandfonline.com

Table 3: In Vitro Cytotoxicity (IC₅₀, µM) of Selected 2-Methylquinoxaline Derivatives
CompoundHepG2 (Liver Cancer)MCF-7 (Breast Cancer)Reference
27a4.57.7 nih.govsemanticscholar.org
30f10.718.1 nih.gov
11e2.12.7 tandfonline.com
11g4.23.1 tandfonline.com
12e5.36.5 tandfonline.com
VIIIa9.8Moderate Activity mdpi.comnih.gov
VIIIcModerate Activity9.0 mdpi.comnih.gov
XVaWeak Activity5.3 mdpi.comnih.gov
Sorafenib (Reference)2.17 - 2.23.4 - 3.51 nih.govtandfonline.comsemanticscholar.org

Many anticancer drugs function by inhibiting protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth and proliferation. nih.gov Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow—making it a prime target for cancer therapy. nih.govnih.gov

Several 3-methylquinoxaline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govtandfonline.comsemanticscholar.org The inhibitory activity is often highly correlated with the compound's cytotoxic effects. nih.gov For example, compound 27a was found to be a highly potent VEGFR-2 inhibitor with an IC₅₀ value of 3.2 nM, which is comparable to the reference drug Sorafenib (IC₅₀ = 3.12 nM). nih.govsemanticscholar.org Compound 17b from another series was also a powerful inhibitor, with a VEGFR-2 IC₅₀ of 2.7 nM. researchgate.net Furthermore, research has also explored quinoxaline derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), another enzyme implicated in cancer and inflammation. researchgate.net

Table 4: VEGFR-2 Kinase Inhibition by Selected 2-Methylquinoxaline Derivatives
CompoundVEGFR-2 Inhibition (IC₅₀, nM)Reference
27a3.2 nih.govsemanticscholar.org
284.2 nih.gov
30f5.8 nih.gov
11e2.6 tandfonline.com
12k2.9 tandfonline.com
17b2.7 researchgate.net
Sorafenib (Reference)3.07 - 3.12 nih.govtandfonline.comsemanticscholar.org

Understanding how a compound kills cancer cells is vital for its development as a drug. The most potent quinoxaline derivatives often exert their anticancer effects by inducing apoptosis, a form of programmed cell death, and by causing cell cycle arrest, which halts cell division. nih.govresearchgate.net

Flow cytometry analyses have been used to study these mechanisms. semanticscholar.org For instance, the highly active compound 27a was shown to cause a significant accumulation of HepG2 cells in the G2/M phase of the cell cycle, effectively stopping their proliferation. nih.govsemanticscholar.org This compound also induced apoptosis, increasing the levels of pro-apoptotic proteins like caspase-3 and caspase-9, and elevating the BAX/Bcl-2 ratio, which is a key indicator of apoptosis activation. nih.govsemanticscholar.org Similarly, compound 11e was found to arrest HepG2 cells at the G2/M phase and induce apoptosis in 49.14% of the cells tested. tandfonline.com Compound 17b also induced apoptosis and arrested the cell cycle in the G2/M phase. researchgate.net Another derivative, VIIIc , was also found to disrupt the cell cycle, causing arrest at the G2/M boundary in HCT116 colon cancer cells. nih.govresearchgate.net

Antiviral Activity Studies

Quinoxaline derivatives are recognized for their significant antiviral potential against a range of viruses. nih.govresearchgate.net Research has demonstrated that modifications to the quinoxaline ring can lead to substantial changes in pharmacological properties, making them a key area of investigation for new antiviral therapies. researchgate.net

Studies have explored the efficacy of various quinoxaline derivatives against several viruses, including:

Human Cytomegalovirus (HCMV): In a study comparing novel quinoxaline derivatives to the standard drug ganciclovir (B1264) (EC₅₀ = 0.059 µM), two derivatives synthesized from precursors like 3-methylquinoxalin-2(1H)-one demonstrated superior activity, with EC₅₀ values below 0.05 µM. nih.govresearchgate.net

Hepatitis B Virus (HBV): A series of 3-(1′,2′-dihydroxyeth-1′-yl)-1-phenylpyrazolo[3,4-b]quinoxaline derivatives have shown promising anti-hepatitis B activity. nih.gov

Herpes Simplex Virus (HSV): While broader in scope, research into quinoxaline-related structures has identified compounds with antiherpetic activity, suggesting a potential avenue for derivatives of this compound. dntb.gov.ua

The development of new antiviral agents is critical, especially with the emergence of novel viral threats. nih.gov The versatility of the quinoxaline core continues to make it a valuable template for the design of new antiviral drugs. dntb.gov.ua

Anti-inflammatory and Analgesic Activity Research

Several studies have highlighted the potential of quinoxaline derivatives as non-ulcerogenic anti-inflammatory and analgesic agents. nih.gov The research aims to develop compounds with improved efficacy and fewer side effects compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). tsijournals.com

Pharmacological evaluations have identified a number of promising compounds. For instance, in chronic inflammatory models, certain substituted quinoxaline derivatives showed strong anti-inflammatory activity comparable to or even exceeding that of indomethacin (B1671933). nih.gov One study revealed that compound 5a was equipotent to indomethacin, while compounds 3, 4b, 4e, and 5b also demonstrated significant anti-inflammatory effects. nih.gov Furthermore, many of these compounds exhibited only mild ulcerogenic activity, with compound 4a being the safest in this regard. nih.gov

In analgesic activity tests, most of the evaluated quinoxaline derivatives showed moderate effects. nih.gov Another study focusing on aminoalcohol-based quinoxaline derivatives, DEQX and OAQX , found that they acted on leukocyte migration and reduced the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov Both DEQX and OAQX also demonstrated a peripheral analgesic effect. nih.gov

The table below summarizes the anti-inflammatory and analgesic activities of selected quinoxaline derivatives.

CompoundAnti-inflammatory ActivityAnalgesic ActivityReference
5a Equipotent to indomethacin in chronic modelsModerate nih.gov
3, 4b, 4e, 5b Strong activity in chronic inflammatory modelsModerate nih.gov
4a Moderate anti-inflammatory activity, low ulcerogenicityModerate nih.gov
DEQX Decreased leukocyte migration, IL-1β, and TNF-α levelsPeripheral analgesic effect at all tested doses nih.gov
OAQX Decreased leukocyte migration, IL-1β, and TNF-α levelsPeripheral analgesic effect at 5 mg/kg nih.gov
5b 40.09% inhibition in carrageenan-induced rat paw edemaNot specified researchgate.net
5g 30.27% inhibition in carrageenan-induced rat paw edemaNot specified researchgate.net

Other Pharmacological Profiles (e.g., antimalarial, antituberculosis, antidiabetic, antihelmintic, antithrombotic, kinase inhibition)

The therapeutic potential of quinoxaline derivatives extends beyond antiviral and anti-inflammatory applications. The structural versatility of the quinoxaline nucleus has allowed for the development of compounds with a wide range of pharmacological activities. researchgate.netresearchgate.net

Antimalarial Activity: Quinoxaline derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most dangerous form of malaria. researchgate.net Structure-activity relationship studies have shown that an enone moiety attached to the quinoxaline ring is important for antiplasmodial activity. researchgate.net

Antituberculosis Activity: Derivatives of quinoxaline 1,4-di-N-oxide have demonstrated activity against Mycobacterium tuberculosis. researchgate.net

Antidiabetic Activity: Certain quinoxaline-isoxazole hybrids have been synthesized and evaluated as potential α-amylase and α-glucosidase inhibitors for the management of type 2 diabetes. nih.gov One compound, 5c , with a nitro substitution at the C-7 position, showed significantly more potent α-glucosidase inhibition than the standard drug acarbose. nih.gov Other studies on diphenylquinoxaline-6-carbohydrazide hybrids also revealed good α-glucosidase inhibitory activity. researchgate.net

Antithrombotic Activity: Quinoxalinone derivatives have been identified as novel and potent antithrombotic agents, acting as thrombin inhibitors. researchgate.net

Kinase Inhibition: Quinoxaline derivatives have been designed as inhibitors of various kinases, which are crucial targets in cancer therapy. For example, some derivatives have been developed as dual inhibitors of EGFR and COX-2. rsc.org Others have been identified as modulators of IKKβ phosphorylation, a key enzyme in the NF-κB signaling pathway implicated in pancreatic cancer. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of quinoxaline derivatives. These studies investigate how different chemical groups at various positions on the quinoxaline ring influence their pharmacological activity.

For instance, in the context of anti-inflammatory and anticancer activity , SAR studies on quinoxaline-hydrazide derivatives have revealed several key insights:

The presence of a hydrazone or hydrazide group is essential for both anticancer and COX-2 inhibitory activities. rsc.org

Replacing the oxygen atom at position 2 with another group leads to a significant decrease in potency. rsc.org

The nature of the substituents on the hydrazide moiety plays a role, with a phenyl group at R¹ and a methyl group at R² (compound 9 ) showing higher activity than an ethoxy group at R² (compound 8 ). rsc.org

The introduction of a coumarin (B35378) moiety was found to significantly enhance both anticancer and COX-2 inhibitory activities. rsc.org

In the development of antidiabetic agents , SAR studies of phenylisoxazole quinoxalin-2-amine (B120755) hybrids as α-amylase and α-glucosidase inhibitors indicated that:

An electronegative chloro substituent at the R³ site is necessary for higher α-amylase inhibitory potential. nih.gov

For α-amylase inhibition, substitution at the C-7 position of the quinoxaline ring appears to be more critical than at the C-5 position. nih.gov

A nitro substituent at C-7 resulted in the most potent α-amylase inhibitory activity. nih.gov

For α-glucosidase inhibition, a nitro substitution at C-7 (compound 5c ) provided the most potent activity, which was significantly decreased when the nitro group was moved to the C-5 position (compound 5d ). nih.gov

These SAR findings provide a rational basis for the design and synthesis of new, more potent, and selective this compound derivatives for various therapeutic applications.

Theoretical and Computational Chemistry Studies of 2 Methylquinoxalin 5 Amine Systems

Mechanistic Elucidation of Chemical Transformations

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating reaction mechanisms. By modeling the electron density, DFT can accurately predict the geometries of reactants, transition states, and products, as well as their corresponding energies. This allows for the mapping of detailed reaction pathways. For systems involving quinoxaline (B1680401) derivatives, DFT has been successfully employed to investigate various transformations. rsc.orgnso-journal.org

For instance, in the synthesis of quinoxalines from o-phenylenediamine (B120857) (o-PDA) and various carbonyl compounds, DFT calculations have helped to clarify the reaction pathways. nso-journal.org These studies typically involve locating the transition states for key steps such as condensation and subsequent cyclization/dehydration. The calculated activation and reaction Gibbs free energies provide a quantitative measure of the feasibility of different proposed mechanisms. nso-journal.org In the context of 2-methylquinoxalin-5-amine, DFT could be used to model its formation, for example, from the reaction of 3-methyl-1,2-diaminobenzene with a suitable two-carbon carbonyl species. Such calculations would reveal the structures of key intermediates and the energy barriers associated with each step of the reaction.

Furthermore, DFT is applied to understand more complex reactions, such as metal-catalyzed cycloadditions, which can be relevant for synthesizing more complex structures from quinoxaline scaffolds. rsc.org These studies often start with the coordination of the catalyst to the reactant, followed by a series of bond-forming steps to yield the final product. rsc.org

Analysis of Hydrogen Transfer Processes and Redox Mechanisms

Hydrogen transfer and redox processes are fundamental in many chemical and biological reactions. Quinoxaline derivatives are known to participate in such mechanisms. For example, the electrochemical reduction of quinoxalines involves electron and proton transfer steps. dtu.dk Computational studies, often coupled with experimental techniques like cyclic voltammetry, can unravel the intricacies of these processes. DFT calculations can model the energetics of tautomerization in reduced quinoxalines, a process that can be crucial for their stability and function in applications like redox flow batteries. nsf.gov

In the case of this compound, the presence of the amine group introduces possibilities for hydrogen bonding and proton transfer, which can significantly influence its redox behavior. Theoretical models can predict the relative pKa values of different forms of the molecule and how functional groups affect the redox potential. nsf.gov The study of photoinduced reactions of quinoxalinones with amino acids has also highlighted the role of hydrogen transfer in the reaction mechanism, leading to the formation of various products. acs.org Computational analysis can help identify the specific atoms involved in hydrogen transfer and the energetic favorability of different pathways.

Quantum Chemical Characterization of Molecular Structures

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Quantum chemical calculations provide detailed information about the electronic structure, including the distribution of electrons and the energies of molecular orbitals. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals (FMOs). libretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). journalijar.com The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more easily excitable and more reactive. journalijar.com For quinoxaline derivatives, FMO analysis has been used to correlate their electronic structure with properties like corrosion inhibition efficiency. researchgate.netresearchgate.net

Conformational Analysis and Potential Energy Surfaces

Molecules are not static entities; they can adopt various three-dimensional arrangements, or conformations, through rotation around single bonds. libretexts.org Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. libretexts.orgscielo.org.mx This is achieved by calculating the potential energy surface (PES), which maps the energy of the molecule as a function of its geometry, typically defined by one or more dihedral angles. um.esnih.gov

For this compound, the key conformational degrees of freedom would involve the rotation of the methyl group and the orientation of the amine group. By systematically varying the relevant dihedral angles and calculating the energy at each point, a PES can be constructed. scielo.org.mx The minima on this surface correspond to the stable conformers, while the saddle points represent the transition states for conformational changes. scielo.org.mx This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, which is particularly important in biological systems and materials science. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.gov These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. dergipark.org.tr

The process of developing a QSAR/QSPR model involves several steps:

Data Set Preparation : A collection of molecules with known activities or properties is assembled. u-strasbg.fr

Descriptor Calculation : A wide range of descriptors (e.g., electronic, topological, steric) are calculated for each molecule in the dataset.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that best correlates the descriptors with the observed activity or property. dergipark.org.trnih.gov

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. u-strasbg.fr

For a class of compounds like quinoxaline derivatives, QSAR/QSPR studies can be used to predict properties such as antioxidant activity, anti-cancer effects, or performance in specific applications. dergipark.org.trnih.gov For this compound, descriptors such as HOMO-LUMO energies, dipole moment, and molecular weight could be used in a QSAR model to predict its potential biological activity based on models developed for related quinoxalines. The goal of such modeling is to guide the design of new molecules with enhanced properties and to prioritize compounds for experimental testing. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding how ligands like this compound and its derivatives interact with biological targets at a molecular level. These methods predict the binding modes, affinities, and stability of ligand-protein complexes, guiding the rational design of new therapeutic agents.

Molecular Docking Analysis

Molecular docking simulates the interaction between a ligand and a receptor protein to predict the preferred binding orientation and affinity. Studies on various quinoxaline derivatives have demonstrated their potential to bind to several important cancer and inflammation-related protein targets.

For instance, docking studies on novel quinoxaline derivatives have explored their dual inhibitory potential against Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). nih.gov In one study, a derivative (compound 4a ) formed three hydrogen bonds with key amino acid residues Met769 and Asp831 within the EGFR active site (PDB ID: 1M17). nih.gov Another potent derivative (compound 13 ) was found to fit into the COX-2 binding pocket (PDB ID: 3LN1), forming six hydrogen bonds with residues Gln178, Leu338, Ser339, and Phe504. nih.gov These interactions, supplemented by various hydrophobic interactions, are crucial for the stabilization of the ligand within the binding pocket and are correlated with the experimentally observed inhibitory activity. nih.gov

Similarly, computational design and docking of quinoxaline molecules against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer pathogenesis, have been performed. researchgate.net In these studies, designed quinoxaline derivatives showed superior docking scores (ranging from −171.384 to −182.241 kcal/mol) compared to a known template ligand, indicating a higher predicted binding affinity. researchgate.net Further research into diphenylquinoxaline-6-carbohydrazide hybrids as α-glucosidase inhibitors also utilized molecular docking to elucidate binding modes. The most potent compounds in laboratory assays also exhibited the best docking scores, showing a strong correlation between computational predictions and experimental results. nih.gov

Table 1: Examples of Molecular Docking Studies on Quinoxaline Derivatives This table is interactive. Click on the headers to sort the data.

Quinoxaline Derivative Type Target Protein PDB ID Docking Score / Binding Energy (kcal/mol) Key Interacting Residues Reference
Quinoxaline Derivative (4a) EGFR 1M17 Not Specified Met769, Asp831, Leu694, Val702, Lys721, Pro770, Thr830 nih.gov
Quinoxaline Derivative (13) COX-2 3LN1 Not Specified Gln178, Leu338, Ser339, Phe504, Val335, Ala502, Val509 nih.gov
Designed Quinoxaline Analog VEGFR-2 Not Specified -171.384 to -182.241 Not Specified researchgate.net
Diphenylquinoxaline Hybrid (7e) α-glucosidase 3L4V -5.802 Not Specified nih.gov

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations are often employed to assess the stability of the predicted ligand-protein complex over time. These simulations model the atomic movements, providing insights into the conformational changes and the dynamics of the binding interactions.

MD simulations performed on designed quinoxaline derivatives targeting VEGFR-2 predicted that the docked complexes were stable and that the ligands remained within the active site throughout a 200-nanosecond simulation period. researchgate.net In another study focusing on VEGFR-2 inhibitors, MD simulations revealed that the binding of a Type II inhibitor helped to stabilize the inactive (DFG-out) conformation of the protein. researchgate.net This is in contrast to Type I inhibitors, which bind to the active (DFG-in) conformation. researchgate.net Free energy calculations from these simulations identified that van der Waals interactions were the primary driving force for the binding process, with key contributions from hydrophobic residues like Leu840, Val848, and Phe1047. researchgate.net Advanced techniques such as steered molecular dynamics have also been used to calculate the binding affinity of ligands to targets like EGFR, further refining the understanding of these interactions. rsc.org

Investigation of Solvent Effects and Tautomeric Equilibria using Computational Methods

The chemical properties and behavior of molecules like this compound can be significantly influenced by their surrounding environment, particularly the solvent. Computational chemistry provides essential methods for studying these phenomena, including solvent effects on molecular structure and the equilibrium between different tautomeric forms.

Solvent Effects

The influence of a solvent on a molecule's electronic structure and properties can be simulated using computational models. Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM) is a common approach. nih.govsctce.ac.in This method treats the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties in a simulated solution environment. For example, studies on quinoxaline derivatives have calculated properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies in both the gas phase and in water. researchgate.net Such calculations demonstrate how the solvent can alter the electronic energy gap and other reactivity descriptors. nih.govresearchgate.net

Tautomeric Equilibria

This compound, as an amino-substituted quinoxaline, can exist in different structural forms called tautomers. Specifically, it can undergo an amine-imine tautomerism, where a proton shifts from the exocyclic amino group to a nitrogen atom within the quinoxaline ring system. vulcanchem.com

The position of this equilibrium—that is, which tautomer is more stable and therefore more populated—is highly dependent on factors like solvent polarity and its ability to form hydrogen bonds. sctce.ac.innih.gov Computational methods, particularly DFT, are used to investigate this equilibrium by calculating the Gibbs free energy (ΔG) of each tautomer in different environments. nih.gov The tautomer with the lower Gibbs free energy is considered the more stable form under those conditions. nih.gov

Studies on analogous heterocyclic systems have shown that polar protic solvents, like methanol, can stabilize one tautomeric form by forming strong intermolecular hydrogen bonds. sctce.ac.in In contrast, nonpolar solvents or the gas phase may favor the other tautomer. sctce.ac.in For this compound, the amine form is generally expected to be the most stable, but the imine tautomer, while less stable, may possess different chemical reactivity.

Table 2: Theoretical Tautomeric Equilibria for this compound This table presents a conceptual illustration of how solvent influences the relative stability (Gibbs Free Energy) of the amine and imine tautomers, based on established chemical principles. Lower values indicate greater stability.

Tautomer Environment Relative Gibbs Free Energy (ΔG) (Conceptual kJ/mol) Favored Form Reference Principle
Amine Form Gas Phase 0 (Reference) Amine sctce.ac.innih.gov
Imine Form Gas Phase > 20 Amine sctce.ac.innih.gov
Amine Form Nonpolar Solvent (e.g., Hexane) 0 (Reference) Amine sctce.ac.in
Imine Form Nonpolar Solvent (e.g., Hexane) > 20 Amine sctce.ac.in
Amine Form Polar Protic Solvent (e.g., Methanol) 0 (Reference) Amine sctce.ac.innih.gov

Materials Science Applications and Functionalization of 2 Methylquinoxalin 5 Amine Derivatives

Exploration as Intermediates in Dyes and Pigments Research

The rich electronic nature and structural versatility of quinoxaline (B1680401) derivatives make them attractive candidates for the synthesis of organic colorants. mdpi.comresearchgate.netresearchgate.net While direct studies on dyes derived specifically from 2-Methylquinoxalin-5-amine are nascent, its inherent chemical properties as an aromatic amine position it as a valuable intermediate for creating novel azo dyes. unb.canih.gov

Azo dyes, which constitute the largest class of synthetic colorants, are characterized by the presence of one or more azo groups (-N=N-). nih.gov Their synthesis is typically a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich species like a phenol (B47542) or another aromatic amine. unb.canih.gov In this process, this compound can serve as the key primary aromatic amine component.

The general synthetic pathway would involve the treatment of this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to convert the 5-amino group into a reactive diazonium salt. This intermediate can then be reacted with various coupling components to yield a diverse palette of azo dyes. The final color and properties of the dye would be dictated by the electronic nature of the quinoxaline ring system and the specific coupling partner used. For instance, coupling with naphthol derivatives could produce dyes in the red to brown spectrum, while coupling with other amino compounds could lead to a range of yellows, oranges, and reds.

A study on related heterocyclic amines, such as 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, has demonstrated the successful synthesis and characterization of azo dyes, confirming the viability of using such heterocyclic amines as precursors. researchgate.net The presence of the 2-methylquinoxaline (B147225) core in dyes derived from this compound could impart unique properties, such as enhanced thermal stability or specific photophysical characteristics, making this an area ripe for further investigation. researchgate.net

Investigation in Organic Electronics: Potential for Electroluminescent Materials and Organic Semiconductors

The field of organic electronics, which utilizes carbon-based materials in electronic devices, is rapidly expanding due to the promise of low-cost, flexible, and lightweight applications. researchgate.netmdpi.com Quinoxaline derivatives have emerged as a significant class of materials in this domain, showing potential as both organic semiconductors and electroluminescent materials. researchgate.netnih.gov

Organic Semiconductors

Organic semiconductors are the cornerstone of devices like organic field-effect transistors (OFETs). mdpi.com Research into quinoxaline-based derivatives has demonstrated their efficacy as the active semiconductor layer in such devices. For example, a study on newly synthesized quinoxaline derivatives end-functionalized with aromatic groups showcased their potential as p-channel organic semiconductors. researchgate.net

These compounds, when processed into thin films, exhibited promising charge transport properties. The performance of these materials in top-contact/bottom-gate OFETs was characterized by key metrics such as hole mobility and the current on/off ratio, as detailed in the table below. researchgate.net

CompoundDeposition MethodHole Mobility (cm²/Vs)Current On/Off Ratio
2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxalineSolution-Shearing2.6 x 10⁻⁵1.8 x 10⁵
2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxalineVacuum Deposition1.9 x 10⁻⁴3.5 x 10⁶
Table 1: Performance of a Quinoxaline-Based Organic Thin-Film Transistor. researchgate.net

The functional groups on the quinoxaline core, such as the amine and methyl groups in this compound, could be strategically modified to fine-tune the electronic properties (e.g., HOMO/LUMO energy levels) and solid-state packing of the resulting materials, thereby influencing their charge transport characteristics. The electron-donating nature of the amino group could be particularly beneficial for creating p-type semiconductor materials.

Electroluminescent Materials

Quinoxaline derivatives are also investigated for their use in organic light-emitting diodes (OLEDs) as electroluminescent materials. nih.gov In a typical OLED, organic layers are sandwiched between two electrodes. When a voltage is applied, charge carriers (holes and electrons) are injected, which then recombine in an emissive layer to produce light. The color and efficiency of the emission are determined by the molecular structure of the emissive material. The π-conjugated system of the quinoxaline ring provides a robust framework that can be functionalized to achieve emission across the visible spectrum. By attaching different chromophoric moieties to the this compound backbone, it is conceivable to develop a new family of electroluminescent materials with tailored emission properties for display and lighting applications.

Development of Hybrid Materials and Catalytic Systems (e.g., Metal Complex-Embedded Gels)

The functional groups of this compound provide reactive handles for its incorporation into more complex architectures, leading to the development of advanced hybrid materials and catalytic systems.

Hybrid Materials

Hybrid materials combine the properties of different components to achieve functionalities that are not possible with the individual constituents. Derivatives of this compound can be used as building blocks for such materials. For instance, indole-quinoxaline hybrids have been synthesized, demonstrating the feasibility of coupling the quinoxaline core with other heterocyclic systems to create novel molecular architectures with potentially interesting photophysical or biological properties. arabjchem.org The synthesis of phenylisoxazole quinoxalin-2-amine (B120755) hybrids further underscores the versatility of the quinoxaline scaffold in creating complex organic molecules.

Furthermore, the development of hybrid materials by incorporating quinoxaline derivatives into polymer matrices or onto surfaces like reduced graphene oxide is an active area of research. These materials could find applications in sensors, electronic devices, or as functional coatings.

Catalytic Systems and Metal Complex-Embedded Gels

The nitrogen atoms in the quinoxaline ring and the exocyclic amine group of this compound derivatives are excellent coordinating sites for metal ions. This property allows for the creation of metal complexes with potential catalytic applications. researchgate.netrsc.org For example, Schiff base ligands derived from quinoxaline-2-carboxaldehyde and 2-amino-5-methylphenol (B193566) have been used to synthesize Mn(II), Fe(III), Ni(II), Cu(II), and Zn(II) complexes. researchgate.net Some of these complexes were found to be active catalysts for phenol hydroxylation reactions. researchgate.net

A particularly innovative approach involves the embedding of metal catalysts within gel matrices to create recyclable and selective catalytic systems. Research has shown that iridium complexes bearing N-heterocyclic carbene (NHC) ligands are highly efficient for the synthesis of 2-methylquinoxaline derivatives. mdpi.comresearchgate.netresearchgate.net These air- and water-stable iridium complexes can be incorporated into hydrogel networks. researchgate.net Such metal complex-embedded gels can act as nanoreactors, where the gel matrix provides a specific environment that can enhance the selectivity of the catalytic reaction. researchgate.net For example, an iridium complex embedded in a gel has been shown to catalyze the N-alkylation of amines with alcohols. researchgate.net This strategy combines the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts, offering a green and efficient approach to chemical synthesis.

The synthesis of 2-methylquinoxaline derivatives itself can be achieved through environmentally friendly catalytic systems. An efficient method has been developed using iridium-NHC complexes to catalyze the reaction between 1,2-phenylenediamines and glycerol (B35011), a renewable feedstock, to produce various 2-methylquinoxaline derivatives. mdpi.comresearchgate.net The optimization of this catalytic system is summarized in the table below.

CatalystBaseSolventYield of 2-methylquinoxaline (%)
Iridium-NHC Complex EK₂CO₃2,2,2-Trifluoroethanol (B45653)77
Iridium-NHC Complex CK₂CO₃2,2,2-Trifluoroethanol67
[Cp*IrCl₂]₂K₂CO₃2,2,2-TrifluoroethanolTrace
Table 2: Optimization of Iridium Catalyst for the Synthesis of 2-Methylquinoxaline. mdpi.comresearchgate.net

This research highlights the dual role of the quinoxaline framework: as a target molecule for green catalytic synthesis and as a ligand scaffold for the development of new catalytic systems.

Emerging Research Directions and Future Perspectives for 2 Methylquinoxalin 5 Amine Studies

Development of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of quinoxaline (B1680401) derivatives, including 2-Methylquinoxalin-5-amine, is undergoing a paradigm shift towards more sustainable and environmentally friendly methods. ijirt.orgijirt.org Traditional synthetic approaches often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, leading to significant environmental concerns and waste generation. ijirt.orgijirt.org In response, green chemistry principles are being increasingly integrated into the synthesis of these valuable compounds.

Recent research has focused on the development of eco-friendly protocols that minimize waste, reduce energy consumption, and utilize less hazardous substances. ijirt.orgijirt.org Key advancements include the use of alternative energy sources like microwave and ultrasound irradiation, which can accelerate reaction times and improve yields. ijirt.orgijirt.org For instance, ultrasound-assisted synthesis has been shown to be an efficient method for the oxidative cyclization of o-phenylenediamines and α-bromo ketones, offering mild reaction conditions and simple work-up procedures.

The exploration of green solvents and catalysts is another crucial area of development. ijirt.orgijirt.org Water, ethanol, and other benign solvents are replacing traditional hazardous options. mdpi.com Catalytic systems, such as those based on iridium complexes, are being developed for the synthesis of 2-methylquinoxaline (B147225) derivatives from sustainable starting materials like glycerol (B35011), a byproduct of biodiesel production. mdpi.com Furthermore, the use of reusable catalysts like β-cyclodextrin in aqueous media presents a promising avenue for waste reduction and increased process efficiency. mdpi.com These efforts are not only aimed at making the synthesis of quinoxalines more environmentally friendly but also more economically viable for industrial applications. ijirt.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Quinoxalines

FeatureTraditional SynthesisGreen Synthesis
Solvents Often toxic and volatile (e.g., DMF, DMSO) Water, ethanol, other benign solvents mdpi.com
Energy Source Conventional heating (energy-intensive) ijirt.orgMicrowave, ultrasound irradiation (energy-efficient) ijirt.orgijirt.org
Catalysts Often stoichiometric and hazardous reagents ijirt.orgRecyclable and non-toxic catalysts (e.g., β-cyclodextrin, iridium complexes) mdpi.commdpi.com
Byproducts Significant waste generation ijirt.orgReduced waste and atom-economical processes ijirt.orgmdpi.com
Reaction Conditions Harsh (e.g., strong acids/bases, high temperatures) ijirt.orgMild and ambient conditions mdpi.com

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

The quinoxaline scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. ijirt.orgontosight.aiwisdomlib.org While the therapeutic potential of many quinoxaline compounds has been extensively studied, the specific biological targets and applications of this compound remain a burgeoning area of research.

Future investigations are likely to focus on identifying novel protein targets for this compound and its derivatives. This could lead to the development of new therapeutic agents for a broader range of diseases. For example, some quinoxaline derivatives have shown promise as inhibitors of specific enzymes or as ligands for particular receptors, opening up possibilities for treating conditions beyond the current scope. ontosight.ai The structural similarity of this compound to other bioactive quinoxalines suggests it could have potential applications in treating various diseases, though further research is needed to elucidate its specific pharmacological effects. ontosight.ai

The development of quinoxaline-based hybrids, where the this compound moiety is combined with other pharmacophores, is a promising strategy to create compounds with enhanced activity or novel mechanisms of action. semanticscholar.orgnih.gov This approach could lead to the discovery of multi-target drugs with improved efficacy and reduced side effects. For instance, quinoxaline hybrids have been investigated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov The exploration of such hybrid molecules containing the this compound core could unveil new therapeutic opportunities in oncology, infectious diseases, and neurodegenerative disorders. researchgate.net

Advanced Computational Modeling for Rational Drug Design and Material Innovation

Advanced computational modeling is becoming an indispensable tool in the rational design of novel drugs and innovative materials based on the this compound scaffold. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are being employed to predict the biological activity and physicochemical properties of new derivatives. mdpi.commdpi.com

In the context of drug discovery, computational methods can predict how this compound derivatives will interact with specific biological targets, such as enzymes and receptors. mdpi.commdpi.com This allows for the in-silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted affinity and selectivity for further experimental investigation. mdpi.com Molecular docking, for example, can provide insights into the binding modes of these molecules within the active site of a protein, guiding the design of more potent and specific inhibitors. mdpi.com

Beyond pharmaceuticals, computational modeling is also driving innovation in materials science. srce.hr By simulating the electronic and structural properties of materials incorporating the this compound motif, researchers can predict their performance in various applications, such as organic electronics. beilstein-journals.orgresearchgate.net These in-silico studies can help in designing new organic semiconductors, dyes, and other functional materials with tailored properties. beilstein-journals.orgresearchgate.net The integration of computational and experimental approaches accelerates the discovery and development of new molecules with desired functionalities, saving time and resources. nih.gov

Integration of this compound Motifs into Hybrid Biomolecules and Supramolecular Systems

The incorporation of this compound motifs into larger, more complex molecular architectures represents a frontier in both medicinal chemistry and materials science. This includes the creation of hybrid biomolecules and the development of sophisticated supramolecular systems.

Hybrid biomolecules that merge the this compound scaffold with other biologically active moieties, such as amino acids or other heterocyclic systems, are being designed to create compounds with enhanced therapeutic properties. semanticscholar.orgnih.gov This strategy can lead to molecules with improved target specificity, better pharmacokinetic profiles, or dual modes of action. semanticscholar.org For example, quinoxaline-amino acid hybrids have been synthesized to improve water solubility and cellular uptake. nih.gov

In the realm of supramolecular chemistry, the quinoxaline core is being utilized as a building block for the construction of complex, self-assembling systems. nih.govtandfonline.com These systems can form well-defined structures, such as cavitands and molecular baskets, capable of recognizing and binding specific guest molecules. tandfonline.com The functionalization of these supramolecular architectures with this compound could introduce new recognition sites or alter their electronic properties, leading to applications in sensing, catalysis, and drug delivery. nih.govresearchgate.net The ability of quinoxaline-based systems to form intricate, ordered structures through non-covalent interactions opens up exciting possibilities for the development of smart materials and functional nanodevices.

Investigations into Structure-Property Relationships for Advanced Material Design

A deep understanding of the relationship between the molecular structure of this compound derivatives and their resulting properties is crucial for the design of advanced materials with tailored functionalities. mdpi.combeilstein-journals.org Researchers are systematically investigating how modifications to the quinoxaline core, such as the introduction of different substituents, affect the electronic, optical, and thermal properties of the resulting materials. mdpi.comacs.org

These structure-property relationship studies are particularly important in the field of organic electronics, where quinoxaline derivatives are being explored as electron-transporting materials in devices like organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). beilstein-journals.orgresearchgate.net The electron-deficient nature of the quinoxaline ring system makes it an attractive component for n-type semiconductors. beilstein-journals.org By fine-tuning the molecular structure, researchers can optimize key parameters such as electron mobility, energy levels, and light absorption characteristics. beilstein-journals.orgresearchgate.net

For example, the introduction of bulky aromatic groups can enhance the glass transition temperature and thermal stability of the materials, which is important for device longevity. acs.org Similarly, the strategic placement of electron-donating or electron-withdrawing groups can be used to tune the emission color of electroluminescent materials. acs.org These systematic investigations, often aided by computational modeling, provide a roadmap for the rational design of new this compound-based materials with superior performance for a wide range of technological applications. beilstein-journals.org

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Methylquinoxalin-5-amine and its derivatives?

  • Methodological Answer : Employ a combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy to confirm structural integrity. For example, 1H^1 \text{H}-NMR can resolve methyl and amine protons (e.g., δ 3.59–3.62 ppm for methylene groups in quinoxaline derivatives), while IR can validate functional groups like nitro (1529 cm1^{-1}) or methoxy (1189 cm1^{-1}) . High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas.

Q. How should this compound be handled and stored to maintain stability?

  • Methodological Answer : Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Avoid exposure to moisture, heat, or static discharge. Use personal protective equipment (PPE) such as nitrile gloves and safety goggles during handling, as recommended for structurally similar amines .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to analyze diffraction data. For example, SHELXL’s robust algorithms can refine high-resolution data even for small molecules, resolving bond-length discrepancies or disorder in methyl/amine groups . Pair with ORTEP-3 for visualizing thermal ellipsoids and validating hydrogen-bonding networks .

Q. What computational strategies are effective for studying the electronic properties of this compound?

  • Methodological Answer : Perform molecular docking studies to explore interactions with biological targets (e.g., enzymes or receptors). For example, AutoDock Vina or Schrödinger Suite can predict binding affinities of derivatives, such as nitro-substituted quinoxalines, by analyzing steric and electronic complementarity . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can further elucidate frontier molecular orbitals and charge distribution.

Q. How can researchers address contradictory NMR data in synthetic pathways for this compound derivatives?

  • Methodological Answer : Cross-validate results using heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks. For instance, HMBC correlations between methyl protons and adjacent carbons can resolve regiochemical uncertainties in substituted quinoxalines . Replicate syntheses under inert atmospheres to rule out oxidative byproducts.

Q. What experimental design principles optimize reaction yields for novel this compound analogs?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design can identify optimal conditions for nitro-group reduction or methoxy substitution, minimizing side reactions . Monitor progress via thin-layer chromatography (TLC) and isolate products using flash chromatography.

Data Interpretation and Reproducibility

Q. How should researchers ensure reproducibility in crystallographic data for this compound derivatives?

  • Methodological Answer : Deposit raw diffraction data in public repositories (e.g., Cambridge Structural Database) and report refinement parameters (R-factors, residual density). Use WinGX to validate HKL files and ensure compliance with IUCr standards for data transparency .

Q. What ethical and procedural guidelines apply to publishing research on this compound?

  • Methodological Answer : Adhere to the CRediT taxonomy for authorship roles and declare conflicts of interest. Retain raw spectral and crystallographic data for 5–10 years, as per institutional policies . Avoid redundant publication by clearly differentiating new findings from prior work .

Tables for Quick Reference

Table 1 : Key Spectroscopic Data for this compound Derivatives

Functional Group1H^1 \text{H}-NMR (δ, ppm)IR (cm1^{-1})HRMS (m/z)
Methyl1.30 (t, J=7.2HzJ = 7.2 \, \text{Hz})2932 (Csp3^3-H)392.1354
Nitro-1529 (NO2_2)-
Methoxy3.59–3.62 (m)1189 (C–O)-

Table 2 : Software Tools for Structural Analysis

TaskToolApplication Example
CrystallographySHELXL Refinement of high-resolution X-ray data
VisualizationORTEP-3 Thermal ellipsoid plotting
Data ManagementWinGX Integration of HKL files and structure validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.